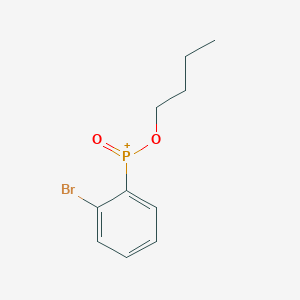
(2-Bromophenyl)(butoxy)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(butoxy)oxophosphanium is an organophosphorus compound characterized by the presence of a bromophenyl group and a butoxy group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(butoxy)oxophosphanium typically involves the reaction of 2-bromophenol with butyl phosphorodichloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromophenyl)(butoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphonium salts.
Applications De Recherche Scientifique
(2-Bromophenyl)(butoxy)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphine-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.
Mécanisme D'action
The mechanism of action of (2-Bromophenyl)(butoxy)oxophosphanium involves its interaction with molecular targets through its phosphorus atom. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further contributing to its reactivity.
Comparaison Avec Des Composés Similaires
(2-Bromophenyl)diphenylphosphine: Similar in structure but with diphenyl groups instead of a butoxy group.
(2-Bromophenyl)phosphine oxide: Contains a phosphine oxide group instead of an oxophosphanium core.
(2-Bromophenyl)phosphonic acid: Features a phosphonic acid group.
Uniqueness: (2-Bromophenyl)(butoxy)oxophosphanium is unique due to the presence of both a bromophenyl group and a butoxy group attached to an oxophosphanium core. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and research.
Propriétés
Numéro CAS |
821009-62-5 |
|---|---|
Formule moléculaire |
C10H13BrO2P+ |
Poids moléculaire |
276.09 g/mol |
Nom IUPAC |
(2-bromophenyl)-butoxy-oxophosphanium |
InChI |
InChI=1S/C10H13BrO2P/c1-2-3-8-13-14(12)10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3/q+1 |
Clé InChI |
VKGILPXQCBLIAU-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[P+](=O)C1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(6-acetylpyridin-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12545842.png)
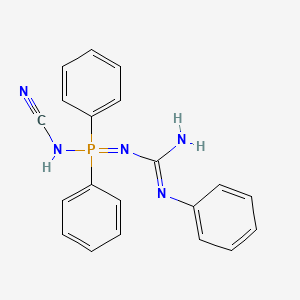

![1,4,7-Tris[2-(diphenylphosphoryl)ethyl]-1,4,7-triazonane](/img/structure/B12545869.png)


![Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12545884.png)
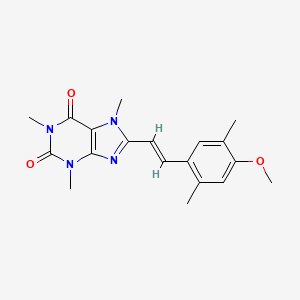
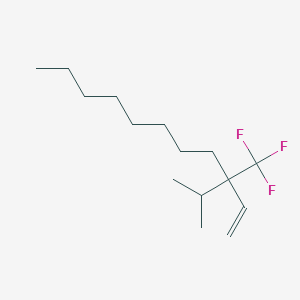
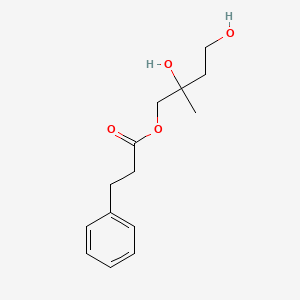
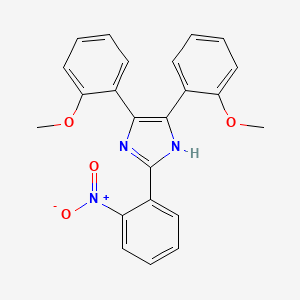
![2,3-Difluoro-4-[(5,5,6,6,7,7,8,8,8-nonafluorooctyl)oxy]benzoic acid](/img/structure/B12545906.png)
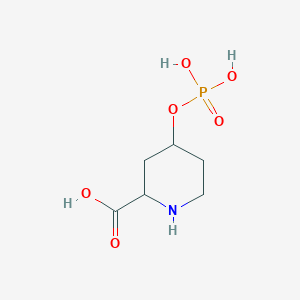
![4-[(1-Cyclohexylpiperidin-4-ylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B12545920.png)
